2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
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Overview
Description
2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable pyridazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Similar in structure but with different substitution patterns.
1H-pyrazole-1-acetic acid: Lacks the pyridazine ring, leading to different chemical properties
Uniqueness
2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to the presence of both pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to similar compounds .
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[3-(4-methylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-7-4-11-13(5-7)8-2-3-9(15)14(12-8)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
ZGTCWZIOWNMNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
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